

3-(2-Bromoethoxy)anisole structural formula and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-3-methoxybenzene

Cat. No.: B1271738

[Get Quote](#)

A Technical Guide to 1-(2-Bromoethoxy)-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical compound **1-(2-bromoethoxy)-3-methoxybenzene**, including its structural details, physicochemical properties, and a detailed experimental protocol for its synthesis. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials.

Compound Identification and Structure

The compound commonly referred to as 3-(2-Bromoethoxy)anisole is systematically named under IUPAC nomenclature based on its constituent functional groups.

- IUPAC Name: **1-(2-bromoethoxy)-3-methoxybenzene**[\[1\]](#)
- Synonyms: 3-(2-Bromoethoxy)anisole
- CAS Number: 3245-45-2[\[2\]](#)
- Molecular Formula: C₉H₁₁BrO₂[\[1\]](#)[\[2\]](#)

Structural Formula:

The structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a 2-bromoethoxy group (-OCH₂CH₂Br) at positions 1 and 3, respectively.

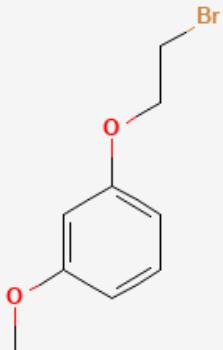


Figure 1: Structural Formula of **1-(2-bromoethoxy)-3-methoxybenzene**

Physicochemical Properties

A summary of the key computed and experimental properties of **1-(2-bromoethoxy)-3-methoxybenzene** is presented below. These properties are essential for predicting its behavior in chemical reactions and biological systems.

Property	Value	Reference
Molecular Weight	231.09 g/mol	[1] [2]
Exact Mass	229.99424 Da	[1]
XLogP3	3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	18.5 Å ²	[1]
Complexity	119	[1]
Hazard	Irritant	[3]

Experimental Protocol: Synthesis

The synthesis of **1-(2-bromoethoxy)-3-methoxybenzene** is effectively achieved via the Williamson Ether Synthesis.[\[4\]](#)[\[5\]](#)[\[6\]](#) This S_n2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, 3-methoxyphenol is deprotonated to form the corresponding phenoxide, which then reacts with 1,2-dibromoethane. Using an excess of 1,2-dibromoethane helps to minimize the formation of the dialkylated byproduct.

Reaction Scheme:

The image you are requesting does not exist or is no longer available.

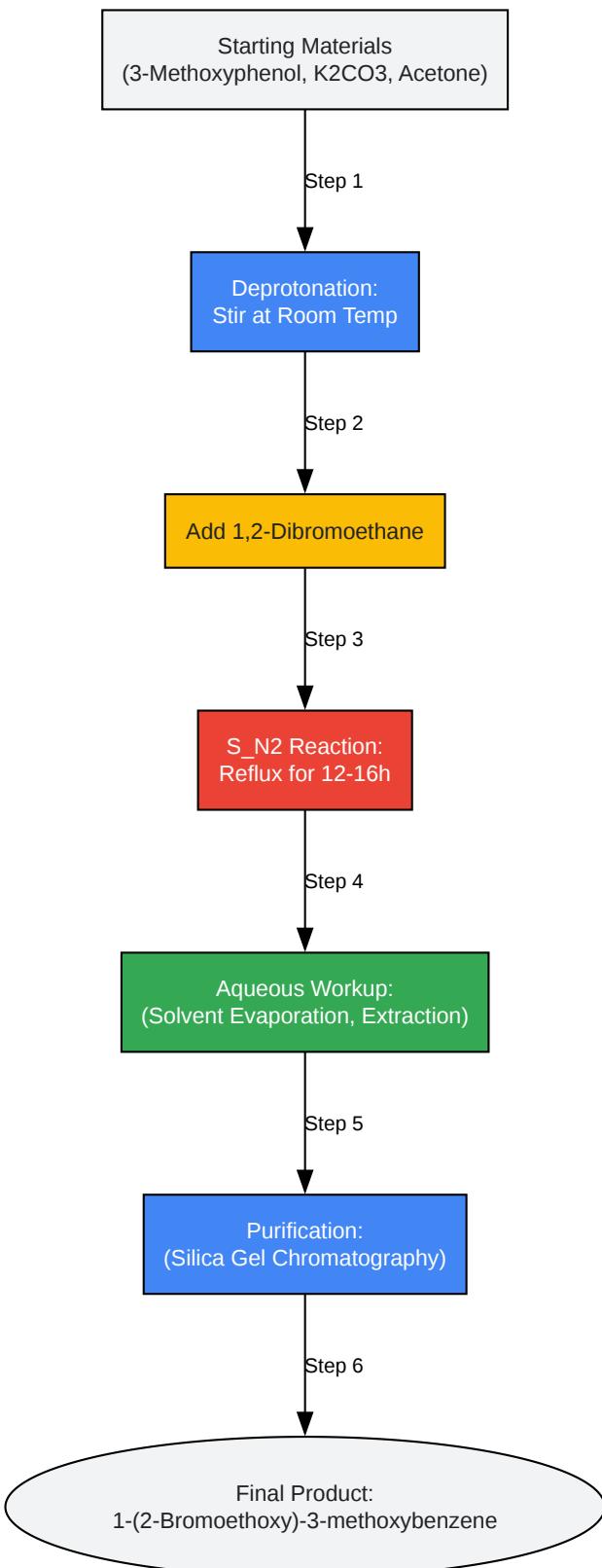
imgur.com

(Image

depicting the reaction of 3-methoxyphenol with 1,2-dibromoethane in the presence of a base to yield **1-(2-bromoethoxy)-3-methoxybenzene**)

Methodology:

This protocol is adapted from a general procedure for the selective mono-alkylation of phenols with 1,2-dibromoethane.[\[7\]](#)


- Reagents and Materials:

- 3-Methoxyphenol
- 1,2-Dibromoethane (3 equivalents)
- Potassium Carbonate (K_2CO_3 , anhydrous, 3 equivalents)
- Acetone (anhydrous)
- Ethyl acetate
- Deionized water
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
- Procedure:
 1. To a solution of 3-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
 2. Stir the resulting suspension vigorously for 10-15 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.
 3. Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
 4. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 5. After completion, cool the reaction mixture to room temperature and evaporate the acetone using a rotary evaporator.
 6. To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.
 7. Extract the aqueous layer three times with ethyl acetate.
 8. Combine the organic layers and wash sequentially with deionized water and then with a brine solution.
 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
- Purification:
 - The crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent system, to afford the pure **1-(2-bromoethoxy)-3-methoxybenzene**.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol can be visualized as a series of sequential steps from starting materials to the final purified product.

[Click to download full resolution via product page](#)

Caption: Workflow for the Williamson Ether Synthesis of **1-(2-bromoethoxy)-3-methoxybenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Bromoethoxy)-3-methoxybenzene | C9H11BrO2 | CID 2245429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- To cite this document: BenchChem. [3-(2-Bromoethoxy)anisole structural formula and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271738#3-2-bromoethoxy-anisole-structural-formula-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com